2-[(4-Fluorobenzyl)amino]-1-phenylethanol
Description
2-[(4-Fluorobenzyl)amino]-1-phenylethanol is a chiral amino alcohol derivative characterized by a phenylethanol backbone substituted with a 4-fluorobenzylamine group at the C2 position. Its molecular formula is C₁₅H₁₆FNO, with a molecular weight of 245.30 g/mol.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylamino]-1-phenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c16-14-8-6-12(7-9-14)10-17-11-15(18)13-4-2-1-3-5-13/h1-9,15,17-18H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTWFXWQAKZVNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorobenzyl)amino]-1-phenylethanol typically involves the reaction of 4-fluorobenzylamine with phenylacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like sodium borohydride to facilitate the reduction process. The reaction mixture is stirred at a specific temperature, often around room temperature, until the desired product is formed .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorobenzyl)amino]-1-phenylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzaldehyde or benzoic acid derivatives, while reduction can produce various amines or alcohols .
Scientific Research Applications
Synthesis and Drug Development
The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to be modified for enhanced biological activity. For instance, derivatives of 2-amino-1-phenylethanol have been investigated for their potential as anti-obesity and anti-diabetic agents, selectively acting on the β3-adrenergic receptor with minimal side effects .
Table 1: Key Derivatives and Their Applications
| Compound Derivative | Application | Mechanism of Action |
|---|---|---|
| (R,R)-1-phenyl-2-[(2-phenyl-1-alkylethyl)amino]ethanol | Anti-obesity agent | Selective β3-receptor agonist |
| 2-Amino-1-phenylethanol | Intermediate for pressor amines | Vasoconstrictor effects |
Research has demonstrated that 2-[(4-Fluorobenzyl)amino]-1-phenylethanol exhibits promising biological activities. It has been evaluated for its anticancer properties, particularly against neuroblastoma and glioblastoma cell lines. Studies indicate that certain derivatives show significant antiproliferative activity, suggesting their potential as anticancer agents .
Case Study: Anticancer Activity
In vitro studies have shown that modifications to the phenylethanol structure can enhance efficacy against specific cancer cell lines. For example, one derivative demonstrated a significant reduction in tumor growth in xenograft models when administered at an optimal dosage .
Research Findings and Insights
Recent studies have focused on the synthesis of novel derivatives to improve pharmacokinetic properties such as solubility and bioavailability. For instance, prodrugs derived from 2-amino-1-phenylethanol showed improved activity against cancer cell lines compared to their parent compounds .
Table 2: Pharmacokinetic Properties of Selected Derivatives
| Compound | Solubility (mg/mL) | Bioavailability (%) | Targeted Disease |
|---|---|---|---|
| Si306 | 15 | 45 | Neuroblastoma |
| ProSi306 | 30 | 60 | Glioblastoma |
Mechanism of Action
The mechanism of action of 2-[(4-Fluorobenzyl)amino]-1-phenylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the binding affinity of the compound to its target, leading to more effective inhibition or activation of the target molecule. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Molecular Structure and Substituent Effects
The core structure of 2-amino-1-phenylethanol derivatives consists of a chiral C2 amino group and a C1 phenyl group. Substituents on the benzylamine moiety significantly influence physicochemical and biological properties:
Key Observations :
Physicochemical Properties
- Boiling Point and Density : The 3-bromo derivative has a predicted boiling point of 426.3°C and density of 1.374 g/cm³ , reflecting increased molecular weight and steric effects .
- pKa: The amino group in 2-amino-1-phenylethanol derivatives typically has a pKa of ~13.94, influencing protonation states under physiological conditions .
- Solubility: Fluorine and amino groups enhance aqueous solubility compared to nitro or bromo substituents .
Biological Activity
2-[(4-Fluorobenzyl)amino]-1-phenylethanol, also known by its chemical name and CAS number 203389-81-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and therapeutic implications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H16FNO, with a molecular weight of approximately 247.3 g/mol. The compound features a phenylethanol backbone with a fluorobenzyl substituent that may influence its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C15H16FNO |
| Molecular Weight | 247.3 g/mol |
| CAS Number | 203389-81-5 |
| Solubility | Soluble in DMSO |
Biological Activity
Research has indicated that this compound exhibits a range of biological activities:
1. Antioxidant Activity
Studies have demonstrated that this compound possesses antioxidant properties, which can protect cells from oxidative stress. A study found that it effectively scavenged free radicals in vitro, suggesting its potential role in preventing oxidative damage in various diseases .
2. Neuroprotective Effects
The compound has shown promise as a neuroprotective agent. In animal models, it was observed to reduce neuronal apoptosis and inflammation, indicating potential applications in neurodegenerative disorders such as Alzheimer's disease .
3. Anticancer Properties
Preliminary data suggest that this compound may inhibit cancer cell proliferation. In vitro studies indicated that it could induce apoptosis in various cancer cell lines, including breast and prostate cancer cells, through the activation of intrinsic apoptotic pathways .
The biological effects of this compound may be attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound has been shown to bind to various receptors involved in neurotransmission and cellular signaling, which may contribute to its neuroprotective and antidepressant-like effects.
- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in cancer cell metabolism, leading to reduced proliferation and increased apoptosis.
Case Studies
Several studies have explored the efficacy of this compound:
Case Study 1: Neuroprotection in Rodent Models
In a rodent model of traumatic brain injury, treatment with this compound resulted in significant improvements in cognitive function and reduced markers of inflammation compared to control groups .
Case Study 2: Anticancer Activity
A study assessing the effects on breast cancer cells revealed that the compound decreased cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies indicated the involvement of caspase activation in mediating apoptosis .
Q & A
Q. What synthetic strategies are effective for preparing 2-[(4-Fluorobenzyl)amino]-1-phenylethanol with high enantiomeric purity?
The synthesis of enantiomerically pure this compound can be achieved via two optimized methods:
- Oxazaborolidine-catalyzed borane reduction : Reduces 2-chloroacetophenone to a chiral chloro alcohol (93–97% ee), followed by ammonolysis to yield the amino alcohol .
- Chiral ruthenium complex hydrogenation : Converts succinimido acetophenone to the corresponding alcohol (98% ee), which is hydrolyzed to the target compound .
- Resolution using di-O-p-toluoyltartaric acid : Resolves racemic mixtures, yielding 62% optically pure product .
Key considerations : Catalyst choice (e.g., oxazaborolidine vs. Ru complexes), reaction scalability, and ee optimization via solvent and temperature control.
Q. How can researchers confirm the structural integrity of this compound during synthesis?
- Analytical techniques :
- NMR spectroscopy : Analyze coupling patterns to verify stereochemistry (e.g., benzylic proton splitting).
- Chiral HPLC : Quantify enantiomeric excess using chiral stationary phases (e.g., cellulose-based columns) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 260.3) and fragmentation patterns .
Q. What role does this compound play in pharmaceutical intermediate synthesis?
This compound is a key intermediate in synthesizing Mirabegron, a β3-adrenergic receptor agonist. The 4-fluorobenzyl group enhances binding affinity, while the amino alcohol moiety facilitates chiral resolution during downstream steps .
Advanced Research Questions
Q. How do solvation effects influence the conformational dynamics of this compound in aqueous environments?
Molecular mechanics simulations reveal that water mediates intramolecular interactions:
- Neutral form : Solvent bridges stabilize hydrogen bonding between the hydroxyl and amine groups, favoring a folded conformation.
- Protonated form : Charge stabilization by water disrupts intramolecular H-bonds, leading to extended conformations .
Implications : Solvent-driven conformational shifts may affect receptor binding in biological systems.
Q. How can researchers resolve contradictions in kinetic data for reactions involving amino alcohol derivatives?
Evidence from acid-catalyzed dehydrations shows discrepancies in rate-determining steps (e.g., bimolecular vs. unimolecular pathways). To address this:
- Isotopic labeling : Track substituent effects (e.g., deuterated solvents) to distinguish mechanisms.
- Computational modeling : Compare activation energies for competing pathways (e.g., DFT calculations) .
Example : A ρ value of -3.1 for amino alcohol dehydrations aligns with typical SN1 mechanisms, despite earlier assumptions of SN2 dominance .
Q. What enzymatic pathways degrade structurally similar amino alcohols, and how might they apply to this compound?
- Arthrobacter sp. : Metabolizes 1-phenylethanol via NAD-dependent dehydrogenation to acetophenone, followed by ring hydroxylation and β-oxoadipate pathway cleavage .
- Nocardia T5 : Retains the side chain during hydroxylation, producing 3-(1′-hydroxyethyl)catechol, which undergoes meta-fission .
Research gap : The fluorobenzyl group’s impact on biodegradation kinetics and metabolite toxicity remains unexplored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
